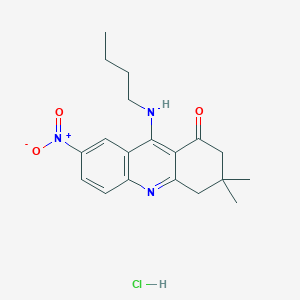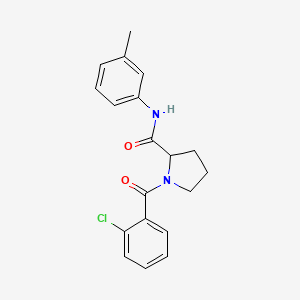![molecular formula C18H20N2O2S B6103877 2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine](/img/structure/B6103877.png)
2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the class of morpholine derivatives and is commonly used as a reagent in organic synthesis. Additionally, it has been found to possess various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It is also believed to inhibit the growth and proliferation of cancer cells by interfering with various cellular signaling pathways.
Biochemical and Physiological Effects
In addition to its antitumor and antimicrobial activity, this compound has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This property makes it a potential candidate for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine in lab experiments is its high potency and selectivity towards certain biological targets. This property makes it a valuable tool for studying the mechanisms of various cellular processes. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for research involving 2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine. One area of interest is the development of new anticancer agents based on the structure of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in the treatment of neurological disorders. Finally, there is a need for the development of more efficient synthesis methods for this compound, which can help to facilitate its use in scientific research.
合成法
The synthesis of 2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of benzylamine with 4-pyridinecarbaldehyde to form a Schiff base. This intermediate is then treated with thioacetic acid to yield the corresponding thioamide. Finally, the thioamide is cyclized with morpholine in the presence of a Lewis acid catalyst to obtain this compound.
科学的研究の応用
2-benzyl-4-[(4-pyridinylthio)acetyl]morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer agents. Additionally, it has been shown to possess antimicrobial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
特性
IUPAC Name |
1-(2-benzylmorpholin-4-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-18(14-23-17-6-8-19-9-7-17)20-10-11-22-16(13-20)12-15-4-2-1-3-5-15/h1-9,16H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINHYGYBJJJVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CSC2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-benzyl-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6103799.png)
![3-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B6103801.png)
![7-(cyclohexylmethyl)-2-[(2E)-3-(2-thienyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6103803.png)
![N-[3-(1H-indol-2-yl)phenyl]-1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinecarboxamide](/img/structure/B6103816.png)


![2-{[4-(cyclohexylmethyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6103823.png)
![3-phenyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6103824.png)
![N,N-diethyl-2-[(1-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6103826.png)
![ethyl 1-ethyl-2-methyl-5-[(4-nitrobenzoyl)oxy]-1H-indole-3-carboxylate](/img/structure/B6103844.png)
![(4-chloro-2-methylphenyl){1-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6103848.png)
![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-2-(2-phenylethyl)morpholine](/img/structure/B6103858.png)
![(3-chlorobenzyl){[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B6103863.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B6103867.png)